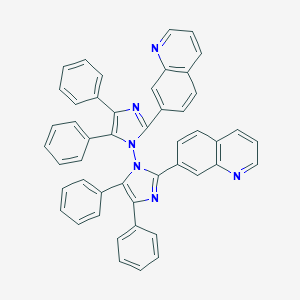
7,7'-(4,4',5,5'-tetraphenyl-1,1'-biimidazole-2,2'-diyl)diquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with two imidazole rings, each substituted with diphenyl and quinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The quinolinyl groups are introduced through subsequent reactions involving quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the quinolinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-imidazole ketones, while reduction can produce quinolinyl-imidazole alcohols .
Wissenschaftliche Forschungsanwendungen
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in oxidative stress and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-bis[4,5-diphenyl-2-(6-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(8-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(5-quinolinyl)-1H-imidazole]
Uniqueness
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is unique due to the specific positioning of the quinolinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C48H32N6 |
|---|---|
Molekulargewicht |
692.8g/mol |
IUPAC-Name |
7-[1-(4,5-diphenyl-2-quinolin-7-ylimidazol-1-yl)-4,5-diphenylimidazol-2-yl]quinoline |
InChI |
InChI=1S/C48H32N6/c1-5-15-35(16-6-1)43-45(37-19-9-3-10-20-37)53(47(51-43)39-27-25-33-23-13-29-49-41(33)31-39)54-46(38-21-11-4-12-22-38)44(36-17-7-2-8-18-36)52-48(54)40-28-26-34-24-14-30-50-42(34)32-40/h1-32H |
InChI-Schlüssel |
OCQHZOCXBWHFND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















